(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one
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Overview
Description
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one typically involves the condensation of an appropriate thiazolidinone derivative with an ethylamine and a nitrobenzaldehyde under controlled conditions. The reaction may be catalyzed by acids or bases and often requires specific solvents and temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated systems and stringent quality control measures would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The thiazolidinone ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate could be explored. Its biological activities might make it suitable for the treatment of infections, cancer, or other diseases.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one would depend on its specific biological activities. Generally, thiazolidinone derivatives interact with various molecular targets, such as enzymes or receptors, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one
- (2Z,5Z)-3-methyl-2-(methylimino)-5-(2-nitrobenzylidene)thiazolidin-4-one
- (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-nitrobenzylidene)thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical and biological properties. Comparing it with similar compounds can help identify the structural features responsible for its unique activities.
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-3-15-14-16(4-2)13(18)12(21-14)9-10-7-5-6-8-11(10)17(19)20/h5-9H,3-4H2,1-2H3/b12-9-,15-14? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARGZJESBVWHC-IDKACCCPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/S1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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